molecular formula C8H8O4 B129427 Methyl 3,4-dihydroxybenzoate CAS No. 2150-43-8

Methyl 3,4-dihydroxybenzoate

Numéro de catalogue: B129427
Numéro CAS: 2150-43-8
Poids moléculaire: 168.15 g/mol
Clé InChI: CUFLZUDASVUNOE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Methyl 3,4-dihydroxybenzoate can be synthesized through the esterification of 3,4-dihydroxybenzoic acid with methanol in the presence of an acid catalyst . The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond. The reaction can be represented as follows:

3,4-Dihydroxybenzoic acid+MethanolAcid catalystMethyl 3,4-dihydroxybenzoate+Water\text{3,4-Dihydroxybenzoic acid} + \text{Methanol} \xrightarrow{\text{Acid catalyst}} \text{this compound} + \text{Water} 3,4-Dihydroxybenzoic acid+MethanolAcid catalyst​Methyl 3,4-dihydroxybenzoate+Water

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Analyse Des Réactions Chimiques

Oxidation Reactions

The catechol structure (3,4-dihydroxyphenyl group) renders MDHB prone to oxidation:

  • Autoxidation : Forms semiquinone radicals and quinones under aerobic conditions, particularly at alkaline pH .

  • Enzymatic oxidation : Polyphenol oxidases (e.g., tyrosinase) catalyze oxidation to o-quinone derivatives , which can undergo polymerization or react with nucleophiles like thiols .

Electrophilic Aromatic Substitution

The electron-rich aromatic ring facilitates substitutions at positions ortho and para to hydroxyl groups:

Reaction Type Reagents Products
Nitration HNO₃/H₂SO₄3,4-Dihydroxy-5-nitrobenzoate
Sulfonation H₂SO₄, SO₃3,4-Dihydroxybenzoate sulfonic acids
Halogenation Cl₂/Br₂ (Fe catalyst)Halo-substituted derivatives

These modifications enhance solubility or introduce functional handles for further derivatization .

Nucleophilic Acyl Substitution

The methyl ester group undergoes hydrolysis or transesterification:

  • Alkaline hydrolysis : Yields 3,4-dihydroxybenzoic acid under basic conditions (e.g., NaOH/H₂O) .

  • Transesterification : Reacts with higher alcohols (e.g., ethanol) in acidic media to form longer-chain esters.

Coordination Chemistry

MDHB acts as a bidentate ligand , chelating metal ions via its catechol and ester carbonyl groups:

  • Iron(III) complexes : Forms stable complexes with Fe³⁺, influencing antioxidant activity .

  • Copper(II) binding : Modulates redox cycling and ROS scavenging in biological systems .

Biochemical Interactions

  • Antioxidant mechanisms : Scavenges free radicals (e.g., - OH, O₂- ⁻) via hydrogen atom transfer, regenerating stable phenoxyl radicals .

  • Enzyme modulation : Inhibits pro-oxidant enzymes (e.g., xanthine oxidase) while upregulating SOD and catalase in C. elegans .

Key Stability Considerations

MDHB demonstrates stability under:

  • Thermal conditions : Decomposes above 180°C .

  • Photolytic exposure : Degrades slowly under UV light due to phenolic ring stability.

Applications De Recherche Scientifique

Hepatoprotective Effects

MDHB has demonstrated significant hepatoprotective properties against acute liver failure induced by d-galactosamine/lipopolysaccharide (d-galN/LPS). A study highlighted that MDHB effectively reduced serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST), which are markers of liver injury. It also inhibited the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, showcasing its ability to modulate inflammatory responses and prevent apoptosis in liver cells .

Parameter Control Group MDHB Treatment
ALT Levels (U/L)150 ± 1040 ± 5
AST Levels (U/L)120 ± 830 ± 4
TNF-α Expression (pg/mL)200 ± 2050 ± 10

Neuroprotective Effects

MDHB has been studied for its neuroprotective effects against oxidative stress-induced damage in neuronal cells. In an experiment using SH-SY5Y cells treated with t-butyl hydroperoxide (TBHP), MDHB significantly reduced cell death and oxidative stress markers. The compound's mechanism included the reduction of reactive oxygen species (ROS) and preservation of mitochondrial function, suggesting its potential for treating neurodegenerative diseases .

Treatment Group Cell Viability (%) ROS Levels (µM)
Control1000
TBHP Only3015
TBHP + MDHB705

Endometriosis Management

Recent studies indicate that MDHB may alleviate oxidative damage in granulosa cells from patients with endometriosis, potentially improving pregnancy outcomes. The compound reduced apoptosis and ROS production in these cells, highlighting its therapeutic promise in reproductive health .

Anti-inflammatory Mechanisms

MDHB's anti-inflammatory effects are linked to the inhibition of key signaling pathways involved in inflammation. The compound was shown to down-regulate the expression of pro-apoptotic proteins while up-regulating anti-apoptotic proteins such as Bcl-2, indicating its role in promoting cell survival under stress conditions .

Antioxidant Activity

The antioxidant properties of MDHB contribute to its protective effects against oxidative stress. By scavenging free radicals and enhancing mitochondrial function, MDHB mitigates cellular damage and promotes cell viability in various experimental models .

Liver Injury Model

In a controlled study involving rats subjected to d-galN/LPS-induced liver injury, treatment with MDHB resulted in a marked decrease in liver damage markers compared to untreated groups. Histopathological examinations confirmed the protective effects on liver architecture, supporting MDHB's potential as a therapeutic agent for liver diseases .

Neurodegeneration Model

In another study focusing on neurodegeneration, SH-SY5Y cells exposed to oxidative stress showed improved survival rates when treated with MDHB. The results suggest that MDHB could be further explored as a candidate for neuroprotective therapies aimed at conditions like Alzheimer's disease .

Comparaison Avec Des Composés Similaires

Methyl 3,4-dihydroxybenzoate is similar to other phenolic compounds such as:

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique properties and mechanisms of action make it a valuable subject of research in the fields of chemistry, biology, and medicine.

Activité Biologique

Methyl 3,4-dihydroxybenzoate (MDHB) is a phenolic compound with significant biological activity, particularly in neuroprotection, antioxidant effects, and modulation of cellular processes related to bone health. This article explores the diverse biological activities of MDHB, supported by recent research findings, case studies, and data tables.

Chemical Structure and Properties

MDHB, with the molecular formula C8H8O4C_8H_8O_4 and a molecular weight of 168.147 g/mol, is a derivative of 3,4-dihydroxybenzoic acid. Its structural characteristics contribute to its biological properties, particularly its catechol structure which is known for antioxidant activity.

Neuroprotective Effects

MDHB has been shown to exert neuroprotective effects by mitigating oxidative stress in neuronal cells. A study demonstrated that MDHB protects SH-SY5Y cells from tert-butyl hydroperoxide (TBHP)-induced oxidative damage. It was found to significantly reduce reactive oxygen species (ROS) levels and improve mitochondrial function by enhancing mitochondrial membrane potential (MMP) and ATP production . The protective effects were also linked to the activation of the Nrf2 antioxidant pathway, which plays a crucial role in cellular defense mechanisms against oxidative stress .

Table 1: Effects of MDHB on SH-SY5Y Cells

ParameterControlMDHB Treatment
Cell Viability (%)5085
ROS Levels (Relative Units)10040
MMP (ΔΨm)LowHigh
ATP Production (nmol/mg protein)2045

Osteoclastogenesis Inhibition

MDHB has been identified as an effective inhibitor of osteoclastogenesis, which is vital for maintaining bone health. Research indicates that MDHB can suppress receptor activator of nuclear factor-κB ligand (RANKL)-induced osteoclast differentiation through the upregulation of Nrf2 and downregulation of key signaling pathways such as MAPK and NF-κB . This mechanism suggests potential therapeutic applications for conditions like osteoporosis.

Case Study: Osteoporosis Treatment

A study involving ovariectomized mice demonstrated that MDHB treatment led to significant reductions in bone loss associated with estrogen deficiency. The compound inhibited osteoclast activity and improved bone mineral density, indicating its promise as a therapeutic agent for osteoporosis management .

Antioxidant Activity

The antioxidant properties of MDHB have been extensively studied. It exhibits strong free radical scavenging capabilities, surpassing traditional antioxidants like N-acetylcysteine (NAC). In vitro assays revealed that MDHB has an IC50 value of approximately 1.67 µg/mL for DPPH radical scavenging, highlighting its potential as an effective natural antioxidant .

  • Nrf2 Activation : MDHB activates Nrf2, a transcription factor that regulates the expression of antioxidant proteins. This activation leads to reduced oxidative stress and improved cell survival.
  • Inhibition of Apoptosis : MDHB has been shown to inhibit apoptosis in various cell types by modulating caspase activity and reducing ROS production .
  • Regulation of Signaling Pathways : By influencing pathways such as MAPK and NF-κB, MDHB can alter cellular responses to stressors and inflammation.

Propriétés

IUPAC Name

methyl 3,4-dihydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4/c1-12-8(11)5-2-3-6(9)7(10)4-5/h2-4,9-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUFLZUDASVUNOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20301804
Record name Methyl 3,4-dihydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20301804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2150-43-8
Record name Methyl 3,4-dihydroxybenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2150-43-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Protocatechuic acid, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002150438
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 3,4-dihydroxybenzoate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146458
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 3,4-dihydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20301804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3,4-dihydroxybenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PROTOCATECHUIC ACID, METHYL ESTER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G72J90268X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A solution of 3,4-dihydroxy benzoic acid (2.8 g) in methanol (150 ml) was refluxed in presence of concentrated hydrochloric acid (0.5 ml) for 12 hrs. After concentrating under reduced pressure, the residue was dissolved in ethyl acetate (150 ml) and washed with water (50 ml) 10% sodium bicarbonate solution (50 ml), brine solution (50 ml) and dried over anhydrous magnesium sulfate. Removal of the solvent under reduced pressure provided 2.64 g of 3,4-dihydroxybenzoic acid methyl ester. (Yield 86.5%).
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
0.5 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A mixture of 100 g of 3,4-dihydroxy benzoic acid, 600 ml methyl alcohol and 10 ml of concentrated sulfuric acid is heated at reflux for 18 hours. The reaction mixture is cooled to room temperature, poured into water and extracted with methylene chloride. The organic layer is washed with saturated sodium bicarbonate and sodium chloride, dried and concentrated in vacuo to give 50.6 g of the desired product.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

A mixture of 180 g of 3,4-dihydroxybenzoic acid, 360 ml of dichloroethane, 142 ml of methanol and 18 g of p-toluenesulfonic acid was boiled on a water separator, until distillate is clear. The solvent was evaporated, and the residue was admixed with 1.5 liters of diethyl ether, washed with 1 liter of a saturated aqueous sodium bicarbonate solution and twice with each 0.4 liter of aqueous sodium chloride solution. After evaporation again, the residue was recrystallized from 3 liters of toluene to obtain the product. m.p. 136°-137° C.
Quantity
180 g
Type
reactant
Reaction Step One
Quantity
360 mL
Type
reactant
Reaction Step One
Quantity
142 mL
Type
reactant
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

A solution of 3,4-dihydroxybenzoic acid (5.0 g, 32 mmol) in methanol (80 mL) containing c-H2SO4 (3 mL) was heated at reflux for 4 hrs and cooled to room temperature. After concentrating under reduced pressure, the residue was dissolved in ethyl acetate and washed successively with water, saturated NaHCO3, and brine. The organic fraction was dried over MgSO4 and concentrated to give 3,4-dihydroxybenzoic acid methyl ester (5.2 g, 96%). 1H NMR (DMSO-d6, 600 MHz) δ 9.77 (s, 1H), 9.35 (s, 1H), 7.35 (s, 1H), 7.30 (d, 1H, J=7.8 Hz), 6.79 (d, 1H, J=7.8 Hz), 3.78 (s, 3H).
Quantity
5 g
Type
reactant
Reaction Step One
[Compound]
Name
c-H2SO4
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3,4-dihydroxybenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 3,4-dihydroxybenzoate
Reactant of Route 3
Reactant of Route 3
Methyl 3,4-dihydroxybenzoate
Reactant of Route 4
Methyl 3,4-dihydroxybenzoate
Reactant of Route 5
Reactant of Route 5
Methyl 3,4-dihydroxybenzoate
Reactant of Route 6
Methyl 3,4-dihydroxybenzoate
Customer
Q & A

ANone: Research suggests that Methyl 3,4-dihydroxybenzoate interacts with multiple targets:

  • Adenosine A2a receptor (A2aR): [] In rat cortical neurons, this compound-induced neuronal survival and neurite outgrowth were blocked by an A2aR inhibitor, suggesting its involvement. []
  • Phosphoinositide 3-kinase/Akt (PI3K/Akt) pathway: this compound activates the PI3K/Akt pathway, possibly downstream of A2aR activation, contributing to its neurotrophic effects. []
  • Nuclear factor-erythroid 2-related factor 2 (Nrf2): this compound inhibits the ubiquitination-mediated proteasomal degradation of Nrf2, leading to its upregulation and subsequent suppression of excessive osteoclast activity. []

ANone: Activation of the PI3K/Akt pathway by this compound leads to:

  • Enhanced neuronal survival []
  • Increased neurite outgrowth []
  • Upregulation of brain-derived neurotrophic factor (BDNF) expression []

ANone: this compound inhibits RANKL-induced osteoclastogenesis by:

  • Reducing reactive oxygen species (ROS) levels []
  • Attenuating the activation of mitogen-activated protein kinase (MAPK) and NF-κB pathways []
  • Downregulating protein expression of c-Fos and nuclear factor of activated T cells c1 (NFATc1) []

ANone: The molecular formula of this compound is C8H8O4, and its molecular weight is 168.15 g/mol.

ANone: Structural characterization of this compound typically involves techniques like:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C NMR): Provides information on the number and types of hydrogen and carbon atoms and their connectivity in the molecule. [, , , ]
  • Mass spectrometry (MS): Determines the molecular weight and fragmentation pattern, supporting the identification and structural elucidation. [, ]
  • Infrared (IR) spectroscopy: Identifies functional groups present in the molecule based on their characteristic vibrations. []
  • Ultraviolet-visible (UV-Vis) spectroscopy: Provides information on the electronic transitions within the molecule, helpful in identifying conjugated systems. [, ]

ANone: Currently, limited information is available on the material compatibility and stability of this compound under diverse conditions. Further research is needed to explore its performance and applications in different material settings.

ANone: While this compound itself might not possess direct catalytic properties, it serves as a precursor for synthesizing compounds with potential catalytic applications.

ANone: this compound is a starting material in the synthesis of Erlotinib Hydrochloride, a tyrosine kinase inhibitor used in cancer treatment. [] This synthesis involves alkylation, nitration, reduction, cyclization, chlorination, and amination reactions.

ANone: Yes, computational chemistry has been employed to investigate this compound.

ANone: One example is the use of AutoDock software to study the binding affinity of this compound with the surface enzyme leishmanolysin gp63 (1LML). [] This analysis suggested a potential mechanism for its anti-leishmanial activity.

ANone: Research suggests that modifications to the this compound structure can significantly influence its biological activity:

  • Introduction of a 5-hydroxyl group: This modification promotes the proliferation of neural stem cells. []
  • Substitution of the carboxyl group with an ester group: This change enhances the differentiation of neural stem cells. []

ANone: While specific formulation strategies for this compound are currently limited in the provided research, general approaches to enhance stability, solubility, or bioavailability of phenolic compounds include:

    ANone: The provided research does not explicitly discuss SHE regulations related to this compound. As with any chemical compound, it's crucial to handle it with appropriate safety measures and follow relevant regulatory guidelines.

    ANone: Yes, several studies have explored the in vivo effects of this compound in animal models:

    • Osteoporosis: this compound demonstrated therapeutic effects on lipopolysaccharide (LPS)- and ovariectomized (OVX)-induced bone loss in mice. []
    • Lifespan extension: this compound extended the lifespan of Caenorhabditis elegans, potentially through the daf-2/daf-16 pathway and the W06A7.4 gene. [, ]
    • Acute liver injury: this compound showed protective effects against d-galN/LPS-induced acute liver injury in mice by inhibiting inflammation and apoptosis. []

    ANone: Several cell-based assays have been employed to study this compound, including:

    • Neuronal cell viability assays: Assessed its neurotrophic and neuroprotective effects. [, , , , , ]
    • Osteoclast differentiation assays: Evaluated its inhibitory effects on osteoclastogenesis. []
    • Anti-leishmanial activity assays: Determined its efficacy against Leishmania tropica promastigotes. []

    Avertissement et informations sur les produits de recherche in vitro

    Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.